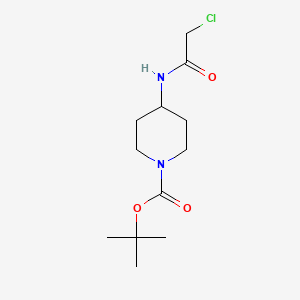
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12F3N5O and its molecular weight is 347.301. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
- The synthesis of novel compounds derived from 1,2,3-triazole derivatives has been explored, showcasing their potential as antimicrobial agents. These compounds exhibit moderate to good activities against various bacterial and fungal strains, highlighting the versatility of triazole derivatives in drug design (Jadhav et al., 2017).
- Another study focused on the synthesis, structural characterization, and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents, demonstrating the importance of structural analysis in developing effective therapeutic agents (Butler et al., 2013).
- Research on the synthesis, crystal structure, and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has contributed to understanding the compound's mechanism of action against cancer cell lines (Hao et al., 2017).
Biological Applications
- A notable application in biological research involves the evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives for their anticancer properties, with certain compounds showing cytotoxic effects on breast cancer cell lines. This research emphasizes the potential of fluorinated compounds in cancer therapy (Butler et al., 2013).
- Another aspect of biological applications is demonstrated through the study of experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles. This research sheds light on the molecular interactions that can influence the biological activity of these compounds (Shukla et al., 2014).
Medicinal Chemistry and Drug Development
- The discovery and development of novel pharmaceuticals often involve the synthesis and evaluation of compounds with potential biological activities. Studies on compounds related to the query molecule have highlighted their antitumor and antimicrobial properties, paving the way for new treatments (Jadhav et al., 2017; Hao et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,5-difluorobenzyl chloride with 2-fluoroaniline to form N-(3,5-difluorobenzyl)-2-fluoroaniline. This intermediate is then reacted with sodium azide and copper sulfate to form the corresponding triazole. Finally, the triazole is reacted with 4-isocyanato-2,6-difluorobenzamide to form the desired compound.", "Starting Materials": [ "3,5-difluorobenzyl chloride", "2-fluoroaniline", "sodium azide", "copper sulfate", "4-isocyanato-2,6-difluorobenzamide" ], "Reaction": [ "Step 1: React 3,5-difluorobenzyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine to form N-(3,5-difluorobenzyl)-2-fluoroaniline.", "Step 2: React N-(3,5-difluorobenzyl)-2-fluoroaniline with sodium azide and copper sulfate in a solvent such as DMF to form the corresponding triazole.", "Step 3: React the triazole with 4-isocyanato-2,6-difluorobenzamide in a solvent such as THF to form N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS番号 |
1291872-12-2 |
分子式 |
C16H12F3N5O |
分子量 |
347.301 |
IUPAC名 |
N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12F3N5O/c17-10-5-9(6-11(18)7-10)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-12(13)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
InChIキー |
KTJFUAUOTJGVHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC(=C3)F)F)F |
溶解性 |
soluble |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)
![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)
![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)
amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)
![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)
![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)
![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)


![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)
![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)
